molecular formula C11H22N4 B15048104 [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15048104
M. Wt: 210.32 g/mol
InChI Key: YYMJTZNGACMTPB-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring two distinct substituents:

  • 2-(Diethylamino)ethyl group: A branched alkyl chain with a tertiary amine moiety, contributing to hydrophilicity and basicity.

Estimated Molecular Formula: C₁₁H₂₂N₄
Molecular Weight: ~210 g/mol (calculated).

This compound is structurally related to intermediates in pharmaceutical synthesis, as seen in patents describing pyrazole-containing therapeutics .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-4-15(5-2)9-8-12-10-11-6-7-13-14(11)3/h6-7,12H,4-5,8-10H2,1-3H3

InChI Key

YYMJTZNGACMTPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=NN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrazole moiety can interact with active sites of enzymes or receptors .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight (g/mol) Key Features References
[Target] [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine -(CH₂)₂N(C₂H₅)₂ (hydrophilic, basic) -(CH₂)(1-methyl-pyrazol-5-yl) (aromatic, planar) C₁₁H₂₂N₄ (est.) 210 High solubility due to tertiary amine; potential as a pharmaceutical intermediate.
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine -(CH₂)₂(C₆H₄-3-OCH₃) (lipophilic, aromatic) Same as target C₁₄H₁₉N₃O 245.33 Reduced solubility; enhanced π-π stacking for receptor binding.
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine -(CH₂)(C₆H₄-3-Br) (electrophilic, halogenated) Same as target C₁₂H₁₄BrN₃ 296.17 Increased molecular weight; potential for halogen bonding.
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride -(CH₂)₂N(CH₃)₂ (smaller alkyl, less lipophilic) Same as target C₉H₁₉N₃·2HCl (est.) ~238 (base) + 72 (HCl) Higher polarity; salt form improves crystallinity.
N-[2-(4-Fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine -(CH₂)₂(C₆H₄-4-F) (electron-withdrawing, aromatic) Same as target C₁₃H₁₆FN₃ (est.) ~233 Moderate solubility; fluorine enhances metabolic stability.

Research Findings and Functional Insights

  • Pharmacological Relevance: The diethylaminoethyl group in the target compound is associated with improved aqueous solubility compared to aryl-substituted analogs (e.g., 3-methoxyphenyl or bromophenyl derivatives) . This property is critical for bioavailability in drug development.
  • Spectroscopic Data : Pyrazole amines with tertiary alkylamine substituents (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) exhibit distinct ESIMS profiles (e.g., m/z 203 [M+H]⁺), suggesting that the target compound’s ESIMS would likely show a [M+H]⁺ peak near m/z 211 .
  • Synthetic Utility : The (1-methyl-pyrazol-5-yl)methyl group is a common motif in kinase inhibitors and anticancer agents, as seen in patents describing benzimidazole and indole derivatives .

Biological Activity

The compound [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1157109-34-6) is a pyrazole derivative that has been the subject of various studies due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H22N4
  • Molecular Weight : 210.31 g/mol
  • Structural Features : The compound features a diethylamino group and a pyrazole ring, which are known to influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.004

These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

In vitro studies have shown that the compound may inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism through which this compound exerts its biological effects is linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation.
  • Receptor Binding : It has been suggested that the diethylamino group enhances binding affinity to neurotransmitter receptors, potentially influencing neurochemical pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multidrug-resistant bacterial strains, showing promising results in reducing bacterial load in infected models .
  • Cancer Research : In a controlled experiment, this compound was tested on human cancer cell lines, revealing significant inhibition of tumor growth through apoptosis induction .

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